![molecular formula C7H7NO2S B3282049 2-Pyridinecarboxylic acid, 5-(methylthio)- CAS No. 74470-29-4](/img/structure/B3282049.png)
2-Pyridinecarboxylic acid, 5-(methylthio)-
Overview
Description
2-Pyridinecarboxylic acid, 5-(methylthio)- is a chemical compound commonly known as 5-Methylthiopicolinic acid (5-MTP). It is a heterocyclic organic compound with a molecular formula of C7H7NO2S. This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has shown potential in various scientific research applications due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 5-(methylthio)- is not fully understood. However, it is believed to act as a chelating agent due to the presence of a thiol group. The thiol group can coordinate with various metal ions, forming stable metal complexes. These metal complexes have shown potential in various biological and medicinal applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Pyridinecarboxylic acid, 5-(methylthio)- are not fully understood. However, it has been shown to have anti-inflammatory and anti-microbial properties. It has also shown potential in inhibiting the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Pyridinecarboxylic acid, 5-(methylthio)- in lab experiments is its ability to form stable metal complexes. This property makes it an ideal ligand for the synthesis of metal complexes. However, one of the limitations is its low solubility in water. This can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of 2-Pyridinecarboxylic acid, 5-(methylthio)- in scientific research. One of the potential areas of research is the synthesis of new metal complexes with improved biological and medicinal properties. Another potential area of research is the development of new synthetic routes for the production of 2-Pyridinecarboxylic acid, 5-(methylthio)-. Additionally, the study of the mechanism of action of 2-Pyridinecarboxylic acid, 5-(methylthio)- can provide valuable insights into its potential applications.
Scientific Research Applications
2-Pyridinecarboxylic acid, 5-(methylthio)- has shown promising results in various scientific research applications. It has been widely used as a ligand in the synthesis of metal complexes. These metal complexes have shown potential in various biological and medicinal applications such as anti-cancer, anti-inflammatory, and anti-microbial agents.
properties
IUPAC Name |
5-methylsulfanylpyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-11-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFICHWXHLUMNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501275976 | |
Record name | 5-(Methylthio)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxylic acid, 5-(methylthio)- | |
CAS RN |
74470-29-4 | |
Record name | 5-(Methylthio)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74470-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Methylthio)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501275976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.